6-Butoxy-6-oxohexanoic acid
Overview
Description
6-Butoxy-6-oxohexanoic acid is an organic compound with the molecular formula C10H18O4. It is a derivative of hexanoic acid, characterized by the presence of a butoxy group and a keto group at the sixth carbon position.
Preparation Methods
Synthetic Routes and Reaction Conditions
6-Butoxy-6-oxohexanoic acid can be synthesized through several methods. One common approach involves the oxidation of 6-aminohexanoic acid using an enzyme that oxidizes ω-amino compounds. This enzymatic method yields 6-oxohexanoic acid, which can then be esterified to form this compound . Another method involves the oxidation of cyclohexane derivatives, such as 2-hydroxycyclohexanone, using peroxide compounds .
Industrial Production Methods
Industrial production of this compound typically involves the use of chemical oxidizing agents and catalysts. For example, the oxidation of cyclohexane to cyclohexanol and cyclohexanone can produce bifunctional C6 carboxylic acids, including 6-oxohexanoic acid, which can then be converted to this compound .
Chemical Reactions Analysis
Types of Reactions
6-Butoxy-6-oxohexanoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to form carboxylic acids and their anhydrides.
Reduction: Reduction reactions can convert the keto group to a hydroxyl group, forming 6-butoxy-6-hydroxyhexanoic acid.
Substitution: The butoxy group can be substituted with other alkoxy groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like peroxide compounds, reducing agents such as sodium borohydride, and catalysts like iron(III) chloride .
Major Products
Major products formed from these reactions include 6-hydroxyhexanoic acid, adipic acid, and various esters and anhydrides .
Scientific Research Applications
6-Butoxy-6-oxohexanoic acid has several scientific research applications:
Mechanism of Action
The mechanism of action of 6-butoxy-6-oxohexanoic acid involves its interaction with various molecular targets and pathways. The compound can undergo oxidative and reductive transformations, leading to the formation of reactive intermediates that can interact with biological molecules. These interactions can result in the modulation of cellular processes and pathways, making the compound a potential candidate for therapeutic applications .
Comparison with Similar Compounds
Similar Compounds
6-Oxohexanoic acid: A closely related compound with similar chemical properties and applications.
Adipic acid: Another bifunctional C6 carboxylic acid used in the production of nylon and other polymers.
6-Hydroxyhexanoic acid: A derivative of hexanoic acid with a hydroxyl group at the sixth carbon position.
Uniqueness
Its ability to undergo various chemical transformations and its role as a precursor in the synthesis of functionalized materials make it a valuable compound in scientific research and industrial applications .
Properties
IUPAC Name |
6-butoxy-6-oxohexanoic acid | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H18O4/c1-2-3-8-14-10(13)7-5-4-6-9(11)12/h2-8H2,1H3,(H,11,12) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UDHHXYYEUWKHMF-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOC(=O)CCCCC(=O)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H18O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90291889 | |
Record name | 6-butoxy-6-oxohexanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90291889 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
202.25 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
7529-33-1 | |
Record name | NSC78939 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=78939 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 6-butoxy-6-oxohexanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90291889 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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